Methyl 5-carbamoylfuran-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

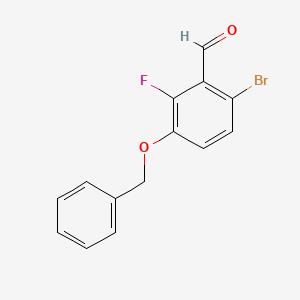

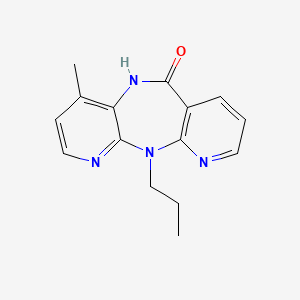

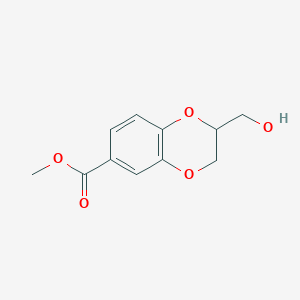

“Methyl 5-carbamoylfuran-3-carboxylate” is a synthetic compound predominantly used in research and industry settings. It has the molecular formula C7H7NO4 and a molecular weight of 169.13 g/mol .

Synthesis Analysis

The compound is synthesized through the reaction of furan-3-carboxylic acid with methyl isocyanate. A paper titled “Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters” discusses the synthesis of polysubstituted furans, which could potentially include Methyl 5-carbamoylfuran-3-carboxylate .

Molecular Structure Analysis

The molecular structure of “Methyl 5-carbamoylfuran-3-carboxylate” consists of 7 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .

科学的研究の応用

Enhanced Oil Recovery (EOR)

Methyl 5-carbamoylfuran-3-carboxylate: has been studied for its potential in Enhanced Oil Recovery (EOR) techniques. The compound’s derivatives, such as fatty acid methyl esters (FAMEs) derived from biomass, have been investigated for their ability to reduce the minimum miscibility pressure (MMP) in CO2-crude oil systems . This application is particularly relevant in high-temperature reservoirs where conventional EOR methods face challenges.

Organic Synthesis

This compound plays a crucial role in the synthesis of polysubstituted furans, which are important building blocks in organic chemistry. It serves as a precursor in various chemical transformations, contributing to the development of new synthetic methods .

Medicinal Chemistry

Furan derivatives, including those derived from Methyl 5-carbamoylfuran-3-carboxylate , are found in various natural sources and are key structural motifs in biologically active drug molecules. They are essential in the design and synthesis of medicinally important heterocyclic compounds .

Biomass Conversion

Methyl 5-carbamoylfuran-3-carboxylate: and its derivatives are involved in the conversion of biomass into valuable chemicals. They play a role in the sequential production of bio-oil and biodiesel from oil-bearing biomass, contributing to sustainability in bioresource management .

Dyestuff Production

The compound is utilized in the production of dyestuffs, where its derivatives contribute to the development of new colors and patterns for various applications .

Sanitization Products

Derivatives of Methyl 5-carbamoylfuran-3-carboxylate are used in the formulation of sanitizers. Their antimicrobial properties make them suitable for use in products aimed at reducing the spread of pathogens .

Corrosion Inhibition

In the field of materials science, this compound is explored for its potential as a corrosion inhibitor. Its application in protecting metals from corrosion is an area of ongoing research, which could lead to advancements in material longevity and durability .

特性

IUPAC Name |

methyl 5-carbamoylfuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-11-7(10)4-2-5(6(8)9)12-3-4/h2-3H,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXLWWIOGRZFLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=C1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone hydrobromide](/img/structure/B1379271.png)

methanone hydrobromide](/img/structure/B1379280.png)

![3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379281.png)

![3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379285.png)

![1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1379286.png)